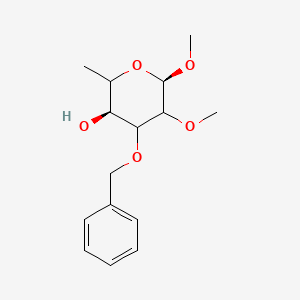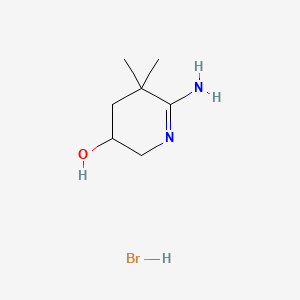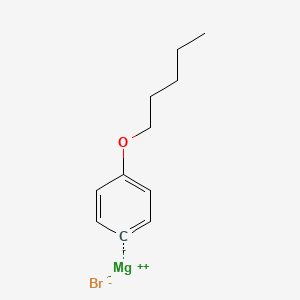
magnesium;pentoxybenzene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;pentoxybenzene;bromide is a complex organometallic compound that combines magnesium, pentoxybenzene, and bromide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;pentoxybenzene;bromide typically involves the reaction of pentoxybenzene with magnesium bromide in an appropriate solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general procedure involves the following steps:
Preparation of Grignard Reagent: Magnesium turnings are activated with iodine and then reacted with pentoxybenzene in THF to form the Grignard reagent.
Reaction with Bromide: The Grignard reagent is then reacted with bromide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified by distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;pentoxybenzene;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The bromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of magnesium oxide and pentoxybenzene derivatives.
Reduction: Formation of reduced magnesium compounds and pentoxybenzene.
Substitution: Formation of substituted pentoxybenzene compounds
Applications De Recherche Scientifique
Magnesium;pentoxybenzene;bromide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound acts as a catalyst in various polymerization reactions.
Materials Science: It is used in the development of new materials with unique properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules .
Mécanisme D'action
The mechanism of action of magnesium;pentoxybenzene;bromide involves its interaction with various molecular targets. The bromide group acts as a leaving group, allowing the magnesium and pentoxybenzene moieties to interact with other molecules. This interaction can lead to the formation of new bonds and the modification of existing ones. The compound’s effects are mediated through pathways involving electron transfer and coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium bromide: A simpler compound with similar reactivity but lacking the pentoxybenzene moiety.
Phenylmagnesium bromide: Another Grignard reagent with a phenyl group instead of pentoxybenzene.
Magnesium chloride: Similar in reactivity but with chloride instead of bromide .
Uniqueness
Magnesium;pentoxybenzene;bromide is unique due to the presence of the pentoxybenzene group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and materials science, offering advantages over simpler magnesium halides.
Propriétés
IUPAC Name |
magnesium;pentoxybenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h5-6,8-9H,2-3,7,10H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCMVWRGBQLWOA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMgO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.45 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
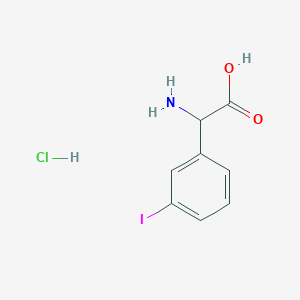
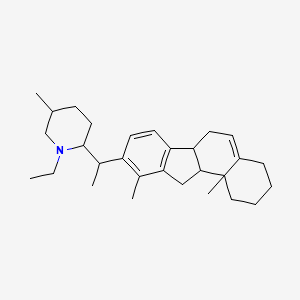
![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)
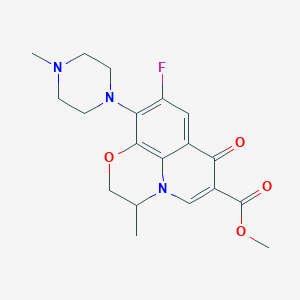
![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)
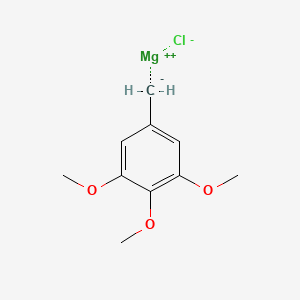

![(R)-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane](/img/structure/B15296024.png)
![N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B15296034.png)
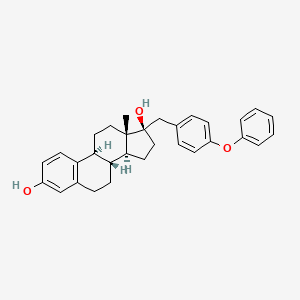
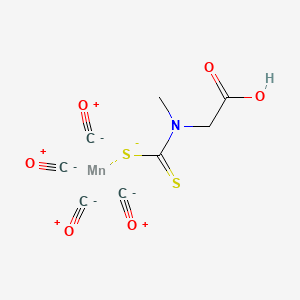
![8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B15296041.png)
